3-(4-methoxyphenyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-Methoxyphenyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique molecular structure, which includes a pyrazole ring, a methoxyphenyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common method is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of different functional groups within the molecule allows for a wide range of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Addition: Electrophilic addition reactions can be performed using various electrophiles.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding aldehydes or carboxylic acids, while reduction reactions can lead to the formation of alcohols or amines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its biological activity has been studied for potential use in drug discovery and development.
Medicine: The compound may have therapeutic properties and could be explored for its potential use in treating various diseases.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring and the methoxyphenyl group may play crucial roles in binding to biological targets, leading to the modulation of biochemical processes. Further research is needed to fully elucidate the exact mechanism of action.
Comparison with Similar Compounds
Pyrazole derivatives: Other pyrazole-based compounds with different substituents.
Thiophene derivatives: Compounds containing thiophene rings with various functional groups.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different heterocyclic cores.
Uniqueness: 3-(4-Methoxyphenyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct structure allows for diverse chemical reactions and biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11(16-4-3-9-24-16)18-21-17(22)15-10-14(19-20-15)12-5-7-13(23-2)8-6-12/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKCUHDIXOCVGP-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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